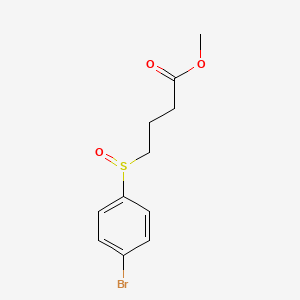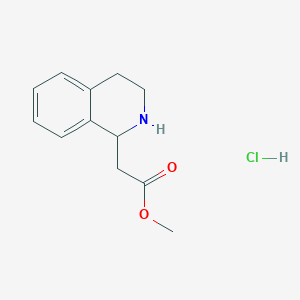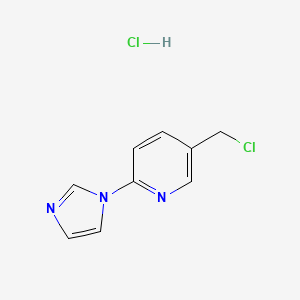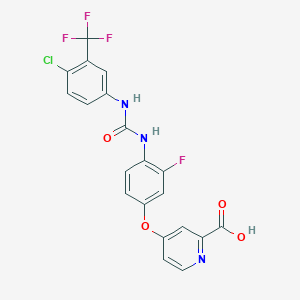![molecular formula C13H16N2OS B1487688 4-甲基-N-((四氢呋喃-2-基)甲基)苯并[d]噻唑-2-胺 CAS No. 1251578-66-1](/img/structure/B1487688.png)
4-甲基-N-((四氢呋喃-2-基)甲基)苯并[d]噻唑-2-胺
描述
“4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1251578-66-1. It has a molecular weight of 248.35 and its IUPAC name is 4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom .Its InChI Code is 1S/C13H16N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2,4,6,10H,3,5,7-8H2,1H3,(H,14,15) .
科学研究应用
抗癌活性
4-甲基-N-((四氢呋喃-2-基)甲基)苯并[d]噻唑-2-胺及其衍生物在抗癌研究中显示出前景。与该结构相关的化合物已对各种癌细胞系(如 HepG2 和 PC12)表现出显着的细胞毒活性,表明它们具有作为抗癌剂的潜力 (Nofal 等,2014)。
抗菌活性
与 4-甲基-N-((四氢呋喃-2-基)甲基)苯并[d]噻唑-2-胺在结构上相似的化合物已被探索其抗菌特性。研究表明,某些衍生物表现出很强的抗菌和抗真菌活性,使其成为开发新型抗菌剂的潜在候选者 (Reddy 和 Reddy,2010)。
缓蚀
研究发现,与 4-甲基-N-((四氢呋喃-2-基)甲基)苯并[d]噻唑-2-胺在结构上相关的苯并噻唑衍生物可以作为有效的缓蚀剂。这些化合物在酸性环境中保护低碳钢免受腐蚀方面显示出有希望的结果 (Nayak 和 Bhat,2023)。
荧光研究
已经研究了苯并噻唑衍生物的荧光特性,揭示了在材料科学和分子传感等领域的潜在应用。这些化合物表现出有趣的荧光效应,受分子聚集和特定官能团的存在等因素的影响 (Matwijczuk 等,2018)。
非线性光学性质
对与 4-甲基-N-((四氢呋喃-2-基)甲基)苯并[d]噻唑-2-胺相似的苯并噻唑衍生物的研究探索了它们的非线性光学 (NLO) 性质。这些研究对于开发用于 NLO 应用的高级材料至关重要,例如在电信和激光技术中 (Almansour 等,2016)。
未来方向
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms depending on the biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect multiple pathways depending on their biological activity .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can bind to specific proteins, affecting their conformation and function, which may have downstream effects on cellular processes .
Cellular Effects
The effects of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can bind to the active site of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. Additionally, this compound can activate transcription factors, leading to changes in gene expression that influence cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine has been associated with changes in cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. Additionally, 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can influence the levels of key metabolites, such as glucose and lipids, by affecting their synthesis and degradation .
Transport and Distribution
The transport and distribution of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic anion-transporting polypeptides (OATPs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and efficacy of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine .
Subcellular Localization
The subcellular localization of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .
属性
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2,4,6,10H,3,5,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACWVPLXDPQELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)




![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)


![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)


